molecular formula C₁₉H₁₂D₉FN₂O₄ B1160953 Nadifloxacin-d9

Nadifloxacin-d9

Cat. No.: B1160953
M. Wt: 369.43
Attention: For research use only. Not for human or veterinary use.
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Description

Nadifloxacin-d9 (OPC7251-d9) is a deuterium-labeled analog of Nadifloxacin, a topical fluoroquinolone antibiotic primarily used to treat acne vulgaris . With a purity of 99.06%, this compound is classified as a research chemical under Phase 1 clinical evaluation, indicating its experimental status for therapeutic applications . Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, common targets for fluoroquinolones .

Properties

Molecular Formula

C₁₉H₁₂D₉FN₂O₄

Molecular Weight

369.43

Synonyms

9-Fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid-d9;  Jinofloxacin-d9;  OPC-7251-d9;  Acuatim-d9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Nadifloxacin-d9 belongs to the fluoroquinolone class, sharing structural and mechanistic similarities with other quinolones. Below is a comparative analysis with key analogues:

Table 1: Comparative Properties of this compound and Selected Fluoroquinolones
Compound Class Deuterated Primary Use Clinical Phase Key Differentiator
This compound Fluoroquinolone Yes Acne vulgaris (topical) Phase 1 Deuterium labeling for metabolic stability
Norfloxacin Fluoroquinolone No Urinary tract infections Approved Broad-spectrum, oral administration
Ofloxacin-d3 Fluoroquinolone Yes Research (antibacterial studies) Preclinical Deuterated variant of Ofloxacin
Clinafloxacin Fluoroquinolone No Severe bacterial infections Discontinued Enhanced Gram-positive activity
Ciprofloxacin Fluoroquinolone No Broad-spectrum infections Approved Synergy with plant-derived compounds
Key Findings:
  • Deuterium Labeling: this compound and Ofloxacin-d3 exemplify deuterated fluoroquinolones designed to improve pharmacokinetics. However, this compound specifically targets dermatological applications, unlike systemic-use Ofloxacin-d3 .
  • Spectrum of Activity: Non-deuterated compounds like Ciprofloxacin and Norfloxacin exhibit broader systemic efficacy but lack the localized action of this compound .
  • Clinical Status: this compound remains in early-phase trials, whereas Norfloxacin and Ciprofloxacin are well-established therapies .

Physicochemical and Formulation Differences

Evidence from studies on non-deuterated Nadifloxacin formulations highlights critical variations in excipients and physicochemical properties between brand-name and generic creams, such as viscosity and crystallinity . For example:

  • Viscosity : Generic Nadifloxacin creams (NFX-A, NFX-B, NFX-C) showed variable viscosity (15–25 Pa·s), impacting drug release kinetics .
  • Excipient Interactions : Additives like emulsifiers in Nadifloxacin formulations can alter bioavailability, a factor that may also affect deuterated versions .

Pharmacodynamic and Resistance Profiles

  • Mechanistic Overlap : Like Ciprofloxacin, this compound targets DNA gyrase but demonstrates higher lipophilicity, enhancing skin penetration .
  • Stereochemical Considerations : Levonadifloxacin (the S-isomer of Nadifloxacin) exhibits superior antibacterial activity compared to the racemic mixture, suggesting stereochemistry as a critical factor for deuterated derivatives .

Preclinical and Clinical Data

  • Toxicity: Non-deuterated fluoroquinolones like Ciprofloxacin carry warnings for tendonitis and CNS effects, but topical this compound may mitigate systemic toxicity risks .

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